1-(2-Methylphenoxy)propan-2-amine
Overview
Description
1-(2-Methylphenoxy)propan-2-amine is a compound with the CAS Number: 59722-22-4 . It has a molecular weight of 165.24 . The compound is in liquid form .
Synthesis Analysis
The synthesis of similar compounds has been explored in various studies. For instance, transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .Molecular Structure Analysis
The IUPAC name for this compound is 1-(2-methylphenoxy)-2-propanamine . The InChI code for this compound is 1S/C10H15NO/c1-8-5-3-4-6-10(8)12-7-9(2)11/h3-6,9H,7,11H2,1-2H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Pharmaceutical Synthesis
“1-(2-Methylphenoxy)propan-2-amine” is utilized in the synthesis of various pharmaceutical compounds. Its structure is pivotal in the creation of enantiopure drug-like molecules, particularly those related to phenylpropan-2-amine derivatives . These compounds are significant due to their presence in about 40% of all active pharmaceutical ingredients . The compound’s ability to be transformed into enantiomerically pure amines makes it valuable for developing medications for diseases like Parkinson’s and multiple sclerosis .
Neuroscience Research
In neuroscience, this compound’s derivatives are explored for their potential effects on cognitive functions. Research indicates that related amines can improve cognitive function in patients with neurological disorders . This opens up possibilities for the compound’s derivatives to be used in the treatment or management of neurodegenerative diseases.
Organic Synthesis
“1-(2-Methylphenoxy)propan-2-amine” serves as a building block in organic synthesis. Its amine group is a key functional group that participates in various organic reactions, enabling the construction of complex organic molecules . It’s particularly useful in catalytic methods and the development of new synthetic methodologies.
Materials Science
The compound finds applications in materials science due to its role in the synthesis of polymers and functional materials . Its derivatives contribute to the design and fabrication of catalysts, sensors, and nanomaterials, which are essential for advancements in organic electronics and photovoltaics.
Analytical Chemistry
In analytical chemistry, “1-(2-Methylphenoxy)propan-2-amine” and its derivatives can be used as standards or reagents. They assist in the development of analytical methods for the detection and quantification of various substances .
Agriculture
Derivatives of “1-(2-Methylphenoxy)propan-2-amine” are investigated for their herbicidal properties. They are part of the synthesis of herbicidal ionic liquids, which are used to control weeds in agricultural settings . This is particularly important for the development of sustainable agricultural practices.
Environmental Science
The compound’s derivatives are also recognized for their potential in environmental science. They play a role in environmental remediation, including pollution control and carbon capture strategies . This is crucial for addressing environmental challenges and promoting sustainability.
Pharmacology
In pharmacology, “1-(2-Methylphenoxy)propan-2-amine” is a precursor in the synthesis of compounds with potential therapeutic applications . Its role in the development of new drugs and bioactive molecules is an area of ongoing research.
properties
IUPAC Name |
1-(2-methylphenoxy)propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-5-3-4-6-10(8)12-7-9(2)11/h3-6,9H,7,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWZEXMVEMHCAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30510501 | |
Record name | 1-(2-Methylphenoxy)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30510501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylphenoxy)propan-2-amine | |
CAS RN |
59722-22-4 | |
Record name | 1-(2-Methylphenoxy)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30510501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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